GsMTx4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este péptido es notable por su inhibición selectiva de los canales mecano-sensibles permeables a cationes, particularmente aquellos que pertenecen a las familias de canales Piezo y receptor potencial transitorio (TRP) . GsMTx4 se ha convertido en una importante herramienta farmacológica para estudiar el papel de estos canales en diversos procesos fisiológicos y patológicos .

Métodos De Preparación

GsMTx4 es un péptido que consta de 35 aminoácidos y pertenece a la familia de péptidos de nudo de cisteína inhibitorio (ICK) . La síntesis de this compound se puede lograr mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una resina sólida, seguida de desprotección y escisión de la resina . La ruta sintética normalmente incluye la formación de enlaces disulfuro para estabilizar la estructura del péptido .

La producción industrial de this compound implica el uso de tecnología de ADN recombinante, donde el gen que codifica el péptido se inserta en un sistema de expresión adecuado, como Escherichia coli o levadura. El péptido expresado se purifica luego mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

GsMTx4 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. La formación de enlaces disulfuro es una reacción clave en la síntesis de this compound, ya que estos enlaces son cruciales para la estabilidad y la actividad del péptido . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el yodo y agentes reductores como el ditiotreitol (DTT) . Los principales productos formados a partir de estas reacciones son las formas oxidada y reducida del péptido, respectivamente .

Aplicaciones Científicas De Investigación

Cardiovascular Protection

One of the most significant applications of GsMTx4 is in reducing ischemia-reperfusion injury (IRI). Studies have demonstrated that this compound administration can significantly improve cardiac function during IRI by reducing cation flux through mechanosensitive channels, which are crucial during reperfusion events.

- Case Study: Ischemia-Reperfusion Injury in Mice

| Parameter | Control Group | This compound Group | P-Value |

|---|---|---|---|

| Heart Rate (bpm) | 250 ± 10 | 298.7 ± 14.3 | <0.01 |

| Stroke Volume (µl) | 20 ± 2 | 26.2 ± 1.9 | <0.1 |

| Cardiac Output (µl/min) | 70000 ± 300 | 77580 ± 321 | <0.01 |

Oncology

Recent studies suggest that this compound may have anti-tumor properties by inhibiting mechanosensitive channels involved in cancer cell migration and metastasis.

- Case Study: Anti-Tumor Effect

Pain Management

This compound has been explored as a potential therapeutic agent for managing pain associated with conditions like osteoarthritis and neuropathic pain.

- Case Study: Osteoarthritis Treatment

Summary of Findings

The applications of this compound demonstrate its potential as a therapeutic agent across various medical fields:

- Cardiology : Effective in reducing ischemia-reperfusion injury and improving cardiac function.

- Oncology : Potential anti-tumor effects by inhibiting cancer cell migration.

- Pain Management : Alleviates symptoms in conditions like osteoarthritis.

Mecanismo De Acción

GsMTx4 ejerce sus efectos inhibiendo selectivamente los canales mecano-sensibles permeables a cationes, como los que pertenecen a las familias de canales Piezo y TRP . El péptido se une a la interfaz lípido-agua de la membrana celular, donde se estabiliza mediante residuos de lisina . Una vez que se une, this compound penetra más profundamente en la membrana, actuando como un "depósito de área" que reduce la presión lateral en los lípidos y relaja parcialmente la monocapa externa . Esto reduce la magnitud efectiva del estímulo que actúa sobre la puerta del canal mecano-sensible, inhibiendo así la actividad del canal .

Comparación Con Compuestos Similares

GsMTx4 es único entre los inhibidores de los canales mecano-sensibles debido a su inhibición selectiva de los canales permeables a cationes y su capacidad de actuar como un depósito de área en la membrana . Compuestos similares incluyen otros péptidos modificadores de compuerta del veneno de araña, como Hanatoxin y ProTx-II, que también inhiben los canales mecano-sensibles pero tienen diferentes perfiles de selectividad y mecanismos de acción .

Hanatoxin: Inhibe los canales de potasio regulados por voltaje al unirse al dominio del sensor de voltaje.

ProTx-II: Inhibe los canales de sodio regulados por voltaje al unirse al dominio del sensor de voltaje.

El mecanismo de acción único y la selectividad de this compound lo convierten en una herramienta valiosa para estudiar los canales mecano-sensibles y desarrollar nuevos agentes terapéuticos dirigidos a estos canales .

Actividad Biológica

Introduction

GsMTx4, a polypeptide derived from the venom of the spider Grammostola spatulata, has garnered significant interest due to its unique biological activities, particularly its ability to inhibit mechanosensitive channels (MSCs). This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, interactions with lipid membranes, antimicrobial properties, and implications for pain management.

Inhibition of Mechanosensitive Channels

This compound selectively inhibits cationic mechanosensitive channels such as Piezo1 and TRPC channels. It functions by altering membrane tension and binding dynamics, which modulates channel kinetics without occluding the pore. The peptide's amphipathic structure allows it to interact with lipid bilayers, leading to potential changes in channel gating.

- Binding Dynamics : this compound binds near the lipid-water interface, affecting local membrane properties and channel activation. Its efficacy is influenced by the depth of penetration into the membrane, which varies with membrane tension .

- Comparative Efficacy : Studies have shown that this compound exhibits high potency in inhibiting MSCs compared to other peptides, with minimal side effects observed in normal physiological conditions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The peptide disrupts bacterial membranes and alters their packing, similar to other antimicrobial peptides like melittin .

- Mechanism : The antimicrobial action is thought to stem from its interaction with anionic lipid membranes, leading to membrane destabilization and bacterial cell death .

Pain Modulation

Recent studies have highlighted this compound's potential in pain management:

- Neuropathic Pain Relief : In animal models, this compound reduced mechanical and neuropathic pain by inhibiting MSCs involved in pain signaling pathways. This suggests a promising therapeutic role for this compound in treating conditions like osteoarthritis .

- Neuroprotective Effects : this compound has been shown to protect against neurotoxic effects in astrocytes and may enhance astrogenesis while suppressing neurogenesis in neural stem cells .

Case Studies and Experimental Data

Several studies have elucidated the biological activity of this compound through experimental data:

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts with lipid membranes:

Propiedades

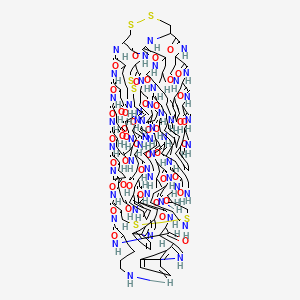

IUPAC Name |

3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDNTWXIIKNMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H273N49O45S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4096 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.